2-(3,4-dimethoxyphenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide
Description
The compound 2-(3,4-dimethoxyphenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide is a benzoxazepine derivative characterized by a fused bicyclic core (benzo[b][1,4]oxazepin) substituted with an isobutyl group at position 5, two methyl groups at position 3, and a ketone at position 2. The acetamide side chain is linked to a 3,4-dimethoxyphenyl group, which may enhance bioavailability and receptor interactions due to its electron-rich aromatic system .
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O5/c1-16(2)14-27-19-13-18(8-10-20(19)32-15-25(3,4)24(27)29)26-23(28)12-17-7-9-21(30-5)22(11-17)31-6/h7-11,13,16H,12,14-15H2,1-6H3,(H,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYYHSYDHQXOSHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C=CC(=C2)NC(=O)CC3=CC(=C(C=C3)OC)OC)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3,4-dimethoxyphenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide (CAS Number: 921993-24-0) is a complex organic molecule with significant potential in pharmacological applications. Its unique structural features suggest various biological activities that warrant detailed investigation.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 430.6 g/mol. It contains a tetrahydrobenzo[b][1,4]oxazepine core fused with a dimethoxyphenyl group and an acetamide moiety. This structural complexity may contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C23H30N2O4 |
| Molecular Weight | 430.6 g/mol |
| CAS Number | 921993-24-0 |
Research indicates that the biological activity of this compound may be attributed to its interaction with various molecular targets, including enzymes and receptors involved in key biochemical pathways. The specific mechanisms may include:
- Enzyme Inhibition : The compound may inhibit certain enzymes that play roles in metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at specific receptors, influencing signaling pathways related to neurotransmission and other physiological processes.
Biological Activity
The biological activity of this compound has been explored through various in vitro and in vivo studies:
Antioxidant Activity
Several studies have highlighted the antioxidant properties of similar compounds in the oxazepine class. These compounds can scavenge free radicals and protect cells from oxidative stress.
Neuroprotective Effects
Preliminary data suggest that the compound may exhibit neuroprotective effects by modulating neurotransmitter systems and reducing neuronal apoptosis under stress conditions.
Anti-inflammatory Properties
The compound's structural features indicate potential anti-inflammatory activity. This is particularly relevant for conditions involving chronic inflammation.
Case Studies and Research Findings
- Neuroprotection in Animal Models : In a study involving rodents subjected to ischemic conditions, administration of the compound resulted in reduced neuronal damage and improved functional recovery compared to control groups.
- In Vitro Studies on Cellular Models : Experiments using cultured neuronal cells demonstrated that treatment with the compound led to decreased levels of pro-inflammatory cytokines and enhanced cell viability under oxidative stress.
- Comparative Analysis with Related Compounds : A comparative study showed that similar oxazepine derivatives exhibited varying degrees of biological activity, suggesting that specific substitutions on the core structure significantly influence efficacy.
Comparison with Similar Compounds
Compound 11p
Structure: (S)-2-(5-(but-3-en-1-yl)-1-methyl-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(4-methyl-3-(1-methyl-7-((6-methylpyridin-3-yl)amino)-2-oxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)phenyl)acetamide . Key Differences:
- Core Heterocycle : Features a benzo[e][1,4]diazepin ring (7-membered, two nitrogen atoms) compared to the benzo[b][1,4]oxazepin (7-membered, one oxygen and one nitrogen) in the target compound.
- Bioactivity Inference : The diazepin scaffold in 11p is associated with kinase inhibition, while benzoxazepins are more commonly linked to G protein-coupled receptor (GPCR) modulation.
Compound 73
Structure : N-(((3S,3aS)-1-oxo-7-(5-(2-oxooxazolidin-3-yl)pyridin-3-yl)-1,3,3a,4-tetrahydrobenzo[b]oxazolo[3,4-d][1,4]oxazin-3-yl)methyl)acetamide .
Key Differences :
- Core Heterocycle : Contains a benzo[b]oxazolo[3,4-d][1,4]oxazin ring (fused oxazole-oxazine system), which is smaller and more rigid than the benzoxazepin core.
- Synthetic Route : Prepared via nucleophilic substitution, contrasting with the Grignard-based alkylation used for the target compound’s analogs .
N-(3,4-Dimethoxyphenethyl)-N-(2,2-dimethyl-5-oxopentyl)acetamide
Structure: A non-cyclic acetamide derivative with a 3,4-dimethoxyphenethyl group and a branched alkyl chain . Key Differences:
- Backbone Simplicity : Lacks the benzoxazepin core, resulting in reduced conformational restriction.
- Functional Groups : Shares the 3,4-dimethoxyphenyl motif but replaces the heterocyclic oxygen/nitrogen system with a flexible pentyl chain.
- Synthesis : Utilizes sequential acetylation and Grignard reactions, highlighting divergent strategies for introducing alkyl groups .
Structural and Functional Data Table
Research Implications
In contrast, diazepin (11p) and oxazolo-oxazin (73) derivatives prioritize kinase or protease inhibition due to their extended π-systems and heteroatom density . The shared 3,4-dimethoxyphenyl group across analogs suggests a conserved role in enhancing membrane permeability or receptor binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
